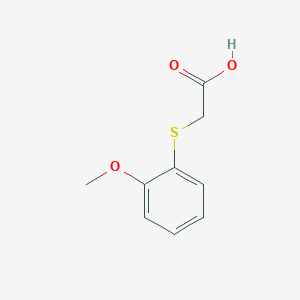

2-((2-Methoxyphenyl)thio)acetic acid

Descripción

Overview of Organosulfur Compounds in Chemical and Medicinal Sciences

Organosulfur compounds, a class of organic substances containing at least one carbon-sulfur bond, are integral to chemical and medicinal science. jmchemsci.comtaylorandfrancis.com These compounds are prevalent in a vast array of biologically active molecules, pharmaceuticals, and natural products. jmchemsci.comnih.gov The unique chemical properties of the sulfur atom, including its various oxidation states (from -2 to +6) and versatile reactivity, allow it to be a component of diverse functional groups such as thioethers, sulfoxides, sulfones, and sulfonamides. tandfonline.comnih.govnih.gov These functionalities are considered privileged motifs in drug design and are found in numerous approved drugs and clinical candidates. tandfonline.comnih.gov

The significance of organosulfur compounds is underscored by their wide-ranging biological activities. They are known to possess antimicrobial, anti-inflammatory, antioxidant, and anti-carcinogenic properties. nih.gov In nature, essential amino acids like cysteine and methionine, as well as vitamins and coenzymes, contain sulfur, highlighting its fundamental role in biological systems. britannica.com In medicinal chemistry, the incorporation of sulfur-containing moieties is a common strategy in the development of new therapeutic agents. nih.gov Thioethers, for instance, are integral parts of molecules developed for treating diseases such as cancer and tuberculosis. jmchemsci.com The continued exploration of organosulfur compounds in drug discovery programs is driven by their proven value and the potential for discovering novel therapeutic applications. tandfonline.comnih.gov

| Type of Organosulfur Compound | Example Functional Group | Significance in Medicinal Chemistry |

| Thioether | R-S-R' | Found in antibiotics and drugs for cancer, Alzheimer's, and HIV. jmchemsci.com |

| Sulfoxide (B87167) | R-S(=O)-R' | A key functional group in various pharmacologically active substances. tandfonline.comnih.gov |

| Sulfone | R-S(=O)₂-R' | Widely studied for significant therapeutic roles. nih.gov |

| Sulfonamide | R-S(=O)₂-NR'₂ | Core structure of antibacterial "sulfa drugs". taylorandfrancis.combritannica.com |

| Thiol | R-SH | Used to introduce sulfur into molecules; can act as radical scavengers. britannica.comwikipedia.org |

| Thioester | R-C(=O)-S-R' | Important intermediates in biochemistry, such as in fatty acid formation. taylorandfrancis.comlibretexts.org |

Academic Significance of the 2-Methoxyphenylthioacetate Moiety in Contemporary Research

The 2-methoxyphenylthioacetate moiety, which forms the core structure of 2-((2-Methoxyphenyl)thio)acetic acid, is a significant scaffold in contemporary synthetic and medicinal chemistry research. While studies on the isolated compound are specific, the academic importance of its structural components is evident in their frequent incorporation into more complex, biologically active molecules. This moiety serves as a valuable building block for creating novel compounds with potential therapeutic applications. nuph.edu.uaujmm.org.ua

Research has demonstrated the use of related structures in the synthesis of 1,2,4-triazole derivatives. zsmu.edu.uazsmu.edu.ua For example, studies have focused on the synthesis and pharmacokinetic analysis of complex molecules like morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, which contains the 2-methoxyphenylthioacetate core. nuph.edu.ua The introduction of a methoxyphenyl substituent and a reactive thiol group into the 1,2,4-triazole structure is a deliberate strategy to enhance the pharmacological profile of the resulting molecules. ujmm.org.ua The combination of the thioether linkage, the aromatic methoxy (B1213986) group, and the carboxylic acid function provides multiple points for interaction with biological targets, making this moiety an attractive starting point for developing new lead compounds.

Contextualization within Thioacetic Acid Derivatives and Their Biological Relevance

Thioacetic acid and its derivatives are fundamental reagents and intermediates in organic synthesis, particularly valued for their role in introducing sulfur-containing functional groups into molecules. wikipedia.orgmultichemindia.com Thioacetic acid itself is an organosulfur compound used to prepare thioesters and thiols, which are in turn widely used in the synthesis of drugs. wikipedia.orgarkema.comnbinno.com The reactivity of the thioacetate anion allows for the conversion of alkyl halides into thiols, a common multi-step synthetic procedure. wikipedia.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPJOWVEIXPMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345873 | |

| Record name | [(2-Methoxyphenyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18619-21-1 | |

| Record name | 2-[(2-Methoxyphenyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18619-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2-Methoxyphenyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Methoxyphenyl Thio Acetic Acid and Its Analogues

Synthetic Approaches to 2-((2-Methoxyphenyl)thio)acetic Acid

The construction of the this compound scaffold can be achieved through several synthetic routes. These strategies primarily focus on the formation of the key thioether linkage and the subsequent or concurrent introduction of the acetic acid moiety.

The formation of the thioether bond is a critical step in the synthesis of this compound. A common and direct approach involves the reaction of a thiol with a suitable electrophile. In the context of this specific compound, 2-methoxythiophenol would serve as the nucleophile, reacting with an electrophile containing a two-carbon unit that can be subsequently converted to a carboxylic acid.

A widely employed method is the reaction of a thiolate with an α-haloacetic acid or its ester derivative. For instance, the sodium salt of 2-methoxythiophenol, generated by treating the thiol with a base like sodium hydroxide (B78521) or sodium ethoxide, can readily react with chloroacetic acid or bromoacetic acid. This nucleophilic substitution reaction directly yields the desired this compound.

Another strategy involves the reaction of a disulfide with a reducing agent in the presence of an appropriate electrophile. For example, bis(2-methoxyphenyl) disulfide can be reduced to 2-methoxythiophenol in situ, which then reacts with an α-haloacetate.

The acetic acid functional group can be introduced either before or after the formation of the thioether linkage.

In a convergent approach, a pre-functionalized thiol, such as mercaptoacetic acid, can be reacted with an activated aromatic compound. For example, 2-methoxyphenol could be activated to facilitate nucleophilic aromatic substitution by the thiol group of mercaptoacetic acid, although this is generally less common due to the typically lower reactivity of the aromatic ring.

A more prevalent strategy involves the alkylation of 2-methoxythiophenol with an acetic acid synthon. As mentioned previously, α-haloacetic acids and their esters are excellent electrophiles for this purpose. The use of ethyl bromoacetate (B1195939), for instance, would result in the formation of ethyl 2-((2-methoxyphenyl)thio)acetate, which can then be hydrolyzed to the target carboxylic acid.

An alternative method for introducing a carboxylic acid moiety is through the hydrolysis of a nitrile. The reaction of 2-methoxythiophenol with chloroacetonitrile (B46850) would yield 2-((2-methoxyphenyl)thio)acetonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions provides this compound. This method offers an alternative to the use of α-haloacids. A patent describes a similar multi-step process for synthesizing 2-thiopheneacetic acid, which involves chlorination, iodination, condensation with diethyl malonate, followed by hydrolysis and decarboxylation. google.com

A one-step method for synthesizing p-methoxyphenylacetic acid has been reported using methyl phenoxide and glyoxylic acid in the presence of an acid, iodine, and red phosphorus. google.com This suggests the possibility of analogous single-step syntheses for related compounds.

Derivatization Strategies for the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of various derivatives with potentially new properties.

Esterification is a fundamental transformation of carboxylic acids. The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid, leads to the formation of the corresponding ester. chemguide.co.ukucalgary.ca This process, known as Fischer esterification, is typically reversible, and reaction conditions can be optimized to favor ester formation. ucalgary.ca For instance, reacting this compound with ethanol (B145695) would yield ethyl 2-((2-methoxyphenyl)thio)acetate. mdpi.com The use of different alcohols allows for the synthesis of a diverse library of ester analogues.

Enzymatic esterification presents a milder and often more selective alternative to chemical methods. medcraveonline.com Lipases are commonly used biocatalysts for this purpose. medcraveonline.com For example, a process for preparing 2-[(diphenylmethyl)thio]acetamide (B130414) involves reacting 2-[(diphenylmethyl)thio]acetic acid with alcohols in the presence of an acid catalyst to form an ester, which is then reacted with ammonia. wipo.int

Table 1: Examples of Esterification Reactions

| Carboxylic Acid | Alcohol/Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Ethanol | H₂SO₄ (catalytic), reflux | Ethyl 2-((2-methoxyphenyl)thio)acetate | mdpi.com |

| 4-Methoxyphenylacetic acid | Ethanol | H₂SO₄ (catalytic) | Ethyl 4-methoxyphenylacetate | mdpi.com |

| 2-(2-Methoxyphenyl)acetic acid | Diazomethane | Ethyl ether | Methyl 2-(2-methoxyphenyl)acetate | unl.pt |

| Cinnamic acid | Ethanol | Lipozyme TLIM | Ethyl cinnamate | medcraveonline.com |

| Eugenol | Acetic anhydride | Pyridine | Eugenyl acetate (B1210297) | medcraveonline.com |

The carboxylic acid functionality can be converted into an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Common methods for amide bond formation include the use of coupling reagents. bachem.comyoutube.com These reagents react with the carboxylic acid to form a highly reactive intermediate that readily reacts with an amine. bachem.com

In the context of more complex structures, such as those involving amino acids or peptides, specialized peptide coupling reagents are employed. ethz.chcsic.es These reagents, such as TBTU and HATU, are designed to promote efficient amide bond formation while minimizing side reactions like racemization. bachem.com The reaction of this compound with an amino acid or a peptide fragment in the presence of a suitable coupling reagent and a non-nucleophilic base would yield the corresponding amide conjugate.

Thioacids can also be used in amidation reactions. For example, thioacids react with azides to form amides. researchgate.netamazonaws.com Another approach involves the reaction of thiocarboxylates with isocyanates or isothiocyanates. nih.gov

Table 2: Common Peptide Coupling Reagents

| Reagent | Full Name | Notes |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide | A classic coupling reagent. youtube.com |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Efficient and widely used. bachem.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly effective for difficult couplings. bachem.com |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Excellent coupling behavior but produces a carcinogenic byproduct. bachem.com |

As a carboxylic acid, this compound can readily form salts upon reaction with a base. Treatment with an inorganic base, such as sodium hydroxide or potassium carbonate, will yield the corresponding carboxylate salt. These salts often exhibit different physical properties, such as increased water solubility, compared to the parent acid.

Similarly, reaction with an organic base, such as an amine, will form an ammonium (B1175870) carboxylate salt. The formation of these salts can be a simple and effective method for purification or for modifying the physicochemical properties of the compound. For instance, if a peptide is cleaved from a resin using trifluoroacetic acid (TFA), it results in a TFA salt. This can be exchanged for an acetate salt by lyophilization from acetic acid, which is often more desirable for biological applications. thermofisher.com

The carboxylate anion can also participate in the formation of ion-pair complexes. In these complexes, the carboxylate is non-covalently associated with a positively charged counterion. These interactions can be important in various contexts, including chromatography and the formulation of active pharmaceutical ingredients.

Transformations Involving the Thioether Linkage

The thioether bridge is a key functional group in this compound, offering specific sites for chemical alteration through S-alkylation and oxidation.

S-Alkylation Reactions and Analogous S-Substituted Derivatives

The formation of the thioether bond, often accomplished through S-alkylation, is a fundamental method for synthesizing this compound and its analogues. acsgcipr.org This typically involves the reaction of a thiol or its corresponding thiolate with an alkyl halide. acsgcipr.orgmasterorganicchemistry.com In the synthesis of related structures, such as methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, the process involves the S-alkylation of a 2-mercapto-quinazolinone precursor. mdpi.com This reaction is carried out using an alkylating agent like methyl bromoacetate in the presence of a base, such as sodium acetate, in a solvent like ethanol. mdpi.com Microwave irradiation has been employed to accelerate this transformation, significantly reducing reaction times. mdpi.com

The general approach for S-alkylation parallels the Williamson ether synthesis and can proceed via S_N2, S_NAr, or metal-catalyzed mechanisms, depending on the substrates. acsgcipr.org For many pharmaceutical applications, the S_N2 pathway using a thiol or an in situ generated thiolate is the most common method for creating thioether linkages. acsgcipr.org

Table 1: Examples of S-Alkylation Reactions for Thioether Synthesis

| Precursor | Alkylating Agent | Base/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one | Methyl bromoacetate | Sodium acetate | Ethanol, Microwave, 120°C, 10 min | Thioacetate derivative | mdpi.com |

| Thiol (general) | Alkyl halide | Base | S_N2 conditions | Thioether (Sulfide) | masterorganicchemistry.com |

| Thiol/Thiolate | Carbon-based electrophile | Metal catalyst | Metal-catalyzed thiolation | Aryl/Heteroaryl thioether | acsgcipr.org |

Oxidation Reactions of the Thioether Group

The sulfur atom in the thioether linkage is susceptible to oxidation, typically yielding sulfoxides and, upon further oxidation, sulfones. masterorganicchemistry.com This transformation is a common and important reaction for thioethers. acsgcipr.org Various oxidizing agents can be employed, with differing levels of selectivity and reactivity.

Common oxidants include hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), and ozone (O₃). masterorganicchemistry.com The oxidation of aryl thioethers with H₂O₂ under near-physiological conditions can be very slow, with reaction half-lives potentially lasting hundreds of hours. nih.gov In contrast, other oxidants like hypochlorite (B82951) can oxidize thioethers to the corresponding sulfoxide (B87167) much more rapidly, sometimes within seconds. nih.gov For industrial applications and targeted synthesis, specialized catalytic systems, such as those involving organic ligand-modified polyoxomolybdates, have been developed to achieve highly efficient and selective oxidation of thioethers to sulfoxides. rsc.org These catalysts can enable near-complete conversion at room temperature in a short time frame. rsc.org

Table 2: Oxidation of Thioethers

| Thioether Type | Oxidizing Agent | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| General Thioethers | m-CPBA, O₃ | Sulfoxide, Sulfone | Standard oxidation pathway for sulfur. | masterorganicchemistry.com |

| Aryl Thioethers | H₂O₂ | Sulfoxide | Very slow reaction under near-physiological conditions. | nih.gov |

| Aryl Thioethers | Hypochlorite (NaOCl) | Sulfoxide, Sulfone | Much faster reaction rates compared to H₂O₂. | nih.gov |

| Methyl Phenyl Sulfides | H₂O₂ with Polyoxomolybdate catalyst | Sulfoxide | High conversion (98%) and selectivity at room temperature within 20 minutes. | rsc.org |

Modifications of the Aromatic Ring System

The methoxyphenyl group of this compound provides another avenue for structural diversification through manipulation of its substituents or direct functionalization of the aromatic ring.

Substituent Effects on Reaction Pathways

The nature and position of substituents on the aromatic ring can profoundly influence the molecule's reactivity and properties. Electronic effects are transmitted through inductive and resonance mechanisms. ucsb.edu For instance, the acidity of the carboxylic acid group in S-CH₂-CO₂H structures is sensitive to substituents, even though they are not directly conjugated. ucsb.edu Electron-withdrawing groups (like -NO₂ or halogens) increase acidity through a negative inductive effect (-I), while electron-donating groups (like -CH₃) decrease acidity. ucsb.edu

In reactions such as nucleophilic aromatic substitution (S_NAr), substituents play a critical role. Electron-withdrawing groups are generally required to activate the aromatic ring toward nucleophilic attack. nih.gov Conversely, in reactions that proceed through intermediates with developing positive charge, such as certain fragmentation pathways, electron-donating substituents can accelerate the reaction by stabilizing the carbocationic character of the transition state. researchgate.net This principle is used to tune the reactivity of molecules for specific applications. researchgate.net

Functionalization of the Methoxyphenyl Group

Direct modification of the methoxyphenyl ring allows for the introduction of new functional groups, which can serve as handles for further synthesis or to modulate biological activity. Common functionalization strategies include halogenation (bromination or chlorination) and metal-catalyzed cross-coupling reactions. beilstein-journals.org

For example, electrophilic aromatic substitution reactions like bromination can introduce bromine atoms onto the ring, which can then be used in subsequent reactions. beilstein-journals.org A widely used and versatile method for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction typically involves coupling an aryl halide (e.g., a bromo-substituted methoxyphenyl derivative) with an arylboronic acid in the presence of a palladium catalyst and a base. This strategy allows for the straightforward synthesis of diverse biaryl structures. nih.gov Multicomponent reactions also offer an efficient pathway to construct complex heterocyclic systems attached to the methoxyphenyl group from simple, readily available starting materials. mdpi.com

Table 3: Methods for Aromatic Ring Functionalization

| Reaction Type | Reagents | Purpose | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid, Pd catalyst, Base | C-C bond formation to create biaryl systems. | nih.gov |

| Bromination | Br₂, NBS | Introduction of bromine for further modification. | beilstein-journals.org |

| Chlorination | Cl₂ (vapor phase) | Introduction of chlorine atoms. | beilstein-journals.org |

| Multicomponent Reaction | e.g., 8-hydroxyquinoline, 4-methoxyphenylglyoxal, Meldrum's acid | One-pot synthesis of complex heterocyclic structures. | mdpi.com |

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Mass Spectrometry for Molecular Structure and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound, offering insights into its structure through fragmentation analysis. For 2-((2-Methoxyphenyl)thio)acetic acid, with a molecular formula of C9H10O3S, the expected monoisotopic mass is 198.0351 g/mol . cymitquimica.combiosynth.com Various ionization techniques provide complementary information.

Electrospray Ionization Mass Spectrometry (ESI-MS) Studies

Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing polar molecules like carboxylic acids, typically yielding the pseudomolecular ion. In negative ion mode, this compound is expected to deprotonate, forming the [M-H]⁻ ion. This technique is highly sensitive and is often coupled with liquid chromatography (LC-MS) for purity analysis. While specific experimental ESI-MS data for this compound is not detailed in the available literature, related studies on thiophene (B33073) acetic acid derivatives show the formation of [M-H]⁻ ions as the base peak. nih.gov The use of weak acids like acetic acid in the mobile phase can enhance the signal intensity in negative-ion ESI-MS analysis for many acidic compounds.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis

Electron ionization (EI) is a higher-energy technique that induces extensive fragmentation, providing a characteristic fingerprint for a molecule and valuable structural information. For carboxylic acids, fragmentation often involves the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45). In the case of this compound, key fragmentation pathways would likely involve:

Cleavage of the S-CH2 bond.

Loss of the carboxymethyl group (-CH2COOH).

Fragmentation of the methoxyphenyl ring, such as the loss of a methyl radical (-CH3) or a formyl radical (-CHO) from the ether.

A related compound, 2-methoxyphenylacetic acid, shows prominent peaks corresponding to the loss of the carboxyl group and subsequent rearrangements of the aromatic ring under EI-MS.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides definitive structural information by isolating a precursor ion (such as the [M-H]⁻ ion from ESI) and subjecting it to collision-induced dissociation (CID). This process generates product ions that reveal the connectivity of the molecule. For this compound, an MS/MS experiment on the [M-H]⁻ precursor ion (m/z 197.0274) would be expected to yield fragments corresponding to:

Loss of CO2 (44 Da): A common fragmentation for carboxylates, leading to a product ion of m/z 153.

Cleavage of the C-S bond: This could result in fragments representing the thiophenolate and acetic acid moieties.

Analyzing the fragmentation patterns of related metabolites via negative ion electrospray tandem mass spectrometry has proven effective in identifying characteristic cleavages that confirm structural features. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution by mapping the chemical environments of magnetically active nuclei like ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to one another. For this compound, the expected signals are:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic Protons (C₆H₄) | 6.8 - 7.5 | Multiplets | 4H |

| Methoxy (B1213986) Protons (-OCH₃) | ~3.8 | Singlet | 3H |

| Methylene (B1212753) Protons (-S-CH₂-) | ~3.7 | Singlet | 2H |

Note: This is a predicted table based on typical chemical shifts for these functional groups. Actual values may vary based on solvent and experimental conditions.

The specific splitting patterns of the aromatic protons would confirm the 1,2- (or ortho-) substitution pattern on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule. For this compound, nine distinct signals are anticipated.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 170 - 180 |

| Aromatic Carbon (C-O) | 155 - 160 |

| Aromatic Carbons (C-H, C-S) | 110 - 140 |

| Methoxy Carbon (-OC H₃) | 55 - 60 |

| Methylene Carbon (-S-C H₂-) | 35 - 45 |

Note: This is a predicted table based on typical chemical shifts. Actual values may vary.

Data from related structures, such as 2-((2-methoxyphenyl)amino)-2-oxoacetic acid, show characteristic peaks for the carbonyl, aromatic, and methoxy carbons in these regions. Combining ¹H and ¹³C NMR data with 2D NMR techniques like HMBC and HSQC would allow for the unambiguous assignment of all proton and carbon signals, confirming the complete molecular structure.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

While specific experimental 2D NMR spectra for this compound are not widely published, the expected correlations can be reliably predicted based on its structure. 2D NMR techniques are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds (²J or ³J coupling). For this compound, the primary COSY correlations would be observed within the aromatic ring. The four aromatic protons, being in close proximity on the benzene ring, would show cross-peaks indicating their neighborly relationships. For example, the proton at the C6 position would show a correlation to the proton at the C5 position, which in turn would correlate with the C4 proton, and so on. The isolated methylene (-CH₂-) protons of the acetic acid group would not show any COSY cross-peaks as they have no adjacent protons to couple with.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond proton-carbon (¹H-¹³C) correlations. core.ac.uk It simplifies the analysis by spreading out the ¹H NMR data into a second dimension based on the attached carbon's chemical shift. For the title compound, an HSQC spectrum would show a cross-peak connecting the methylene protons to the methylene carbon signal, the methoxy protons to the methoxy carbon signal, and each aromatic proton to its directly attached aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds (²J and ³J). core.ac.uk This technique would definitively establish the link between the different functional groups.

Key expected HMBC correlations for this compound would include:

Correlations from the methoxy protons (-OCH₃) to the aromatic carbon at the C2 position.

Correlations from the methylene protons (-CH₂-) to the carboxylic acid carbon (-COOH), the sulfur-bearing aromatic carbon (C1), and the carbon of the thioether linkage.

Correlations from the aromatic protons to adjacent and geminal carbons within the ring, further confirming their assignments.

These combined 2D NMR techniques would provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Nucleus | Expected Key Correlations |

| COSY | Aromatic Protons (H3-H6) | Aromatic Protons (H3-H6) | Cross-peaks between adjacent aromatic protons (e.g., H3-H4, H4-H5, H5-H6) |

| HSQC/HMQC | Methylene (-CH₂-) | Methylene (-CH₂-) Carbon | Direct ¹J correlation |

| Methoxy (-OCH₃) | Methoxy (-OCH₃) Carbon | Direct ¹J correlation | |

| Aromatic (C3-H to C6-H) | Aromatic Carbons (C3-C6) | Direct ¹J correlations | |

| HMBC | Methylene (-CH₂-) | Carboxyl Carbon (-COOH) | ²J correlation |

| Methylene (-CH₂-) | Aromatic Carbon (C1) | ³J correlation | |

| Methoxy (-OCH₃) | Aromatic Carbon (C2) | ³J correlation | |

| Aromatic Proton (H3) | Aromatic Carbons (C1, C2, C4, C5) | ²J and ³J correlations |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands corresponding to its constituent groups.

The most prominent and diagnostic feature would be the absorptions from the carboxylic acid group. This includes a very broad O-H stretching band, typically appearing in the 3300-2500 cm⁻¹ region, which is a hallmark of hydrogen-bonded carboxylic acids. Superimposed on this broad band would be the C-H stretching vibrations from the aromatic ring and the methylene group. The carbonyl (C=O) stretch from the carboxylic acid would give rise to a strong, sharp absorption band typically found between 1760 and 1690 cm⁻¹.

Other significant absorptions include:

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands from the methylene (-CH₂) and methoxy (-OCH₃) groups appearing just below 3000 cm⁻¹.

Aromatic C=C Stretching: One or more bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-O Stretching: The ether linkage (Aryl-O-CH₃) and the carboxylic acid C-O would result in strong bands in the 1320-1000 cm⁻¹ region.

O-H Bending: Out-of-plane bending for the hydroxyl group can also be observed around 950-910 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Methylene/Methoxy | C-H Stretch | 3000 - 2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Carboxylic Acid / Ether | C-O Stretch | 1320 - 1000 | Strong |

| Carboxylic Acid | O-H Bend | 950 - 910 | Medium, Broad |

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Molecular Conformation and Stereochemistry

A crystallographic study would reveal the preferred conformation of the molecule in the solid state. Key conformational parameters include the dihedral angles between the plane of the benzene ring and the substituents. The orientation of the acetic acid group relative to the thioether linkage and the methoxy group relative to the benzene ring would be precisely determined. This would show, for instance, whether the acetic acid side chain is oriented towards or away from the methoxy group and whether the methoxy group is co-planar with the aromatic ring. Such conformational details are crucial as they influence both the molecule's intrinsic properties and how it interacts with its neighbors.

Computational Investigations and Molecular Modeling Applications

Quantum Chemical Calculations

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to understanding its reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic landscape of "2-((2-Methoxyphenyl)thio)acetic acid."

Key aspects of its electronic structure that are investigated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The methoxy (B1213986) group (-OCH3) on the phenyl ring and the thioacetic acid moiety (-S-CH2-COOH) significantly influence the electronic distribution. The oxygen and sulfur atoms, being highly electronegative, along with the carbonyl group, create regions of high electron density, which are potential sites for electrophilic attack.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For "this compound," the HOMO is likely to be localized around the sulfur atom and the phenyl ring, which are electron-rich, while the LUMO is expected to be centered on the carboxylic acid group, an electron-withdrawing moiety.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In these maps, electron-rich regions (negative potential) are typically colored red, while electron-deficient areas (positive potential) are shown in blue. For "this compound," the MEP would likely show negative potential around the oxygen atoms of the methoxy and carboxylic acid groups and a positive potential near the acidic hydrogen of the carboxyl group. These maps are invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value/Region | Significance |

|---|---|---|

| HOMO Energy | High | Indicates potential for electron donation |

| LUMO Energy | Low | Indicates potential for electron acceptance |

| HOMO-LUMO Gap | Moderate | Reflects chemical reactivity and stability |

| Negative MESP | Oxygen atoms (methoxy, carboxyl) | Potential sites for electrophilic attack and hydrogen bond acceptance |

Conformer Generation and Conformational Analysis

The flexibility of "this compound," particularly around the thioether linkage and the single bonds within the acetic acid side chain, allows it to adopt various three-dimensional arrangements or conformers. Conformational analysis is the study of these different conformers and their relative energies to determine the most stable, and likely most populated, conformation.

Theoretical studies on similar molecules, such as thioacetic acid, have shown that different tautomeric and conformational forms can exist. dergipark.org.trdogus.edu.trresearchgate.net For thioacetic acid, the syn and anti conformers, which describe the relative orientation of the S-H bond and the C=O group, have been studied, with the syn conformer generally being more stable. dergipark.org.tr By analogy, the orientation of the C-S bond relative to the C=O group in "this compound" would be a key determinant of its conformational preference.

The rotation around the phenyl-sulfur bond and the sulfur-methylene bond will also generate a series of conformers. The steric hindrance between the methoxy group on the phenyl ring and the acetic acid side chain will play a significant role in determining the lowest energy conformation. Computational methods can systematically explore the potential energy surface of the molecule to identify all possible low-energy conformers.

The relative energies of these conformers can be calculated with high accuracy using quantum mechanical methods. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature. Understanding the preferred conformation is critical as it dictates how the molecule will interact with biological targets like enzymes or receptors.

Table 2: Key Rotatable Bonds and Potential Conformers of this compound

| Rotatable Bond | Description | Potential Conformations |

|---|---|---|

| Phenyl - Sulfur | Rotation of the methoxyphenyl group | Influences steric interactions with the side chain |

| Sulfur - Methylene (B1212753) | Rotation of the acetic acid moiety | Determines the orientation of the carboxyl group |

Pharmacophore Modeling and Virtual Screening Approaches

The presence of a thiophene (B33073) ring, a sulfur-containing heterocycle, in many biologically active compounds has established it as a "privileged pharmacophore". nih.gov While "this compound" contains a thioether and not a thiophene ring, the principles of using sulfur-containing moieties in drug design are relevant. The sulfur atom can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are important for drug-receptor binding. nih.gov

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. For "this compound," a pharmacophore model would include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the carboxylic acid hydrogen), an aromatic ring, and a hydrophobic feature (the methoxyphenyl group).

Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify other molecules that share the same pharmacophoric features and are therefore likely to have similar biological activity. This approach significantly accelerates the drug discovery process by prioritizing compounds for experimental testing. The thioether linkage and the methoxy-substituted phenyl ring in "this compound" are key structural motifs that would be central to any pharmacophore model developed for its potential biological targets. Several known drugs containing a thiophene ring, which is structurally related to the thioether in the target compound, have anti-inflammatory properties, suggesting a potential avenue for investigation. nih.gov

Table 3: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen, Methoxy oxygen | Interaction with hydrogen bond donors on a biological target |

| Hydrogen Bond Donor | Carboxylic acid hydrogen | Interaction with hydrogen bond acceptors on a biological target |

| Aromatic Ring | Phenyl group | Pi-stacking interactions |

Biological and Pharmacological Research Perspectives on Derivatives of 2 2 Methoxyphenyl Thio Acetic Acid

Pharmacokinetic and Metabolic Fate Studies

The journey of a drug through the body is a critical aspect of its development. Pharmacokinetic studies on analogues of 2-((2-Methoxyphenyl)thio)acetic acid provide insights into their absorption, distribution, metabolism, and excretion (ADME), which collectively determine their efficacy and duration of action.

The biotransformation of xenobiotics, including derivatives of this compound, typically involves a series of enzymatic modifications to render them more water-soluble for easier excretion. While direct metabolic data on this compound is limited, studies on structurally related compounds offer a predictive glimpse into its likely metabolic fate.

Phase I metabolism for analogous compounds often involves oxidation. For instance, research on 2-methoxyphenylmetyrapone (B1250240) (2-MPMP), an analogue featuring the 2-methoxyphenyl group, identified two primary metabolites in rats: 2-hydroxyphenylmetyrapone (2-OHPMP) and 2-methoxyphenylmetyrapone N-oxide (2-MPMP-NO). nih.gov The formation of 2-OHPMP suggests O-demethylation of the methoxy (B1213986) group, a common metabolic pathway. The generation of the N-oxide metabolite points to oxidation at a nitrogen atom within the molecule's core structure. nih.gov

For compounds containing a thioether linkage, like the parent molecule, oxidation of the sulfur atom to a sulfoxide (B87167) is a probable metabolic step. This is a common pathway for many sulfur-containing drugs and xenobiotics. researchgate.net Furthermore, studies on other phenylacetic acid derivatives, such as the 5-APB metabolite 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, show that metabolism can involve ring hydroxylation and cleavage of the molecular scaffold. unl.ptresearchgate.net Thiol methylation is another significant biotransformation pathway for sulfhydryl drugs, leading to the formation of S-methylated metabolites. nih.gov

The metabolic conversions of these derivatives are catalyzed by specific enzyme systems. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to the oxidative metabolism of a vast array of compounds. nih.gov For example, CYP2E1 has been identified as a key enzyme in the metabolic activation of furan-containing structures. nih.gov Given the presence of an aromatic ring and a methoxy group, various CYP isoforms are likely involved in the O-demethylation and ring hydroxylation of this compound derivatives.

For the thioether moiety, S-methylation is a known metabolic route for sulfhydryl compounds, catalyzed by enzymes such as thiol methyltransferase (TMT). nih.gov This enzyme has been identified in human red blood cell membranes and is responsible for the S-methylation of drugs like captopril. nih.gov Additionally, O-methyltransferases, such as caffeic acid O-methyltransferase (COMT), play a role in the methylation of hydroxyl groups, as seen in the biosynthesis of melatonin (B1676174) from N-acetylserotonin. nih.gov Such enzymes could potentially act on hydroxylated metabolites of the parent compound.

Determining pharmacokinetic parameters is essential for understanding a compound's behavior in the body. Studies on 2-methoxyphenylmetyrapone (2-MPMP) in rats provide concrete data on these parameters. Following intravenous administration, the blood concentrations of 2-MPMP declined biexponentially, indicating a two-compartment model of distribution and elimination. nih.gov

The initial half-life (t½α) was found to be 3.6 minutes, with a terminal half-life (t½β) of 23.1 minutes. nih.gov The total blood clearance (Cl), a measure of the volume of blood cleared of the drug per unit of time, was 158.3 mL/min, and the volume of distribution (Vd), which indicates the extent of drug distribution in the tissues, was 5.2 L. nih.gov The area under the curve (AUC), which represents total drug exposure over time, was 159.3 µg·min/mL. nih.gov

Table 1: Pharmacokinetic Parameters of 2-Methoxyphenylmetyrapone (2-MPMP) and its Analogue in Rats Data derived from a study involving intravenous administration of 25 mg/kg. nih.gov

| Compound | Initial Half-life (t½α) (min) | Terminal Half-life (t½β) (min) | Total Blood Clearance (Cl) (mL/min) | Volume of Distribution (Vd) (L) | Area Under the Curve (AUC₀-∞) (µg·min/mL) |

| 2-MPMP | 3.6 | 23.1 | 158.3 | 5.2 | 159.3 |

| 2-BrPMP | N/A | 12.0 | 131.7 | 2.3 | 193.7 |

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule, researchers can identify key chemical features, or pharmacophores, responsible for its effects.

The rational design and synthesis of analogues are the first steps in any SAR investigation. A variety of synthetic strategies have been employed to create libraries of compounds based on core structures related to this compound.

For example, a multicomponent reaction involving 8-hydroxyquinoline, an arylglyoxal, and Meldrum's acid has been used to efficiently synthesize novel furo[3,2-h]quinolinacetic acids. mdpi.com This approach is valued for its atom economy and the use of readily available starting materials. mdpi.com Similarly, phenoxyacetic acid derivatives have been synthesized as selective COX-2 inhibitors through a process that begins with the reaction of aldehydes with ethyl bromoacetate (B1195939), followed by hydrolysis to form the key acetic acid intermediates. mdpi.com

In the development of inhibitors for microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a virtual fragment screening approach was used to identify 2-(thiophen-2-yl)acetic acid as a suitable platform. nih.gov Analogues were then synthesized using the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds and introducing diverse substituents. nih.gov The synthesis of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives has also been described as part of SAR studies for inhibiting TNF-alpha production. nih.gov

SAR studies have revealed critical insights into how specific structural modifications affect the biological potency of these analogues.

Positional Importance: In a study of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, it was discovered that the 6-carbon position on the isoindolinone ring was the optimal site for derivatization to enhance the inhibition of TNF-alpha production. nih.gov The 6-amino substituted analogue was the most potent compound synthesized in this series. nih.gov

Influence of Physicochemical Properties: For a series of phenoxyacetic acid derivatives acting as thromboxane (B8750289) A2 (TXA2) receptor antagonists, quantitative structure-activity relationship (QSAR) analysis showed that introducing a hydrophobic and electron-withdrawing substituent at the para-position of the phenylsulfonyl moiety was crucial for improving activity. nih.gov This highlights the importance of electronic and hydrophobic properties in receptor binding.

Heterocyclic Core Modifications: Research on rhodanine-3-acetic acid derivatives has shown that even a small change in the five-membered heterocyclic substituent can significantly impact the compound's physicochemical and biological properties, including antimicrobial activity and cell imaging capabilities. mdpi.com This underscores the sensitivity of biological activity to subtle structural alterations.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Related Analogues

| Compound Series | Target/Activity | Key SAR Finding | Reference |

| 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives | TNF-alpha Inhibition | Substitution at the 6-C position of the isoindolinone ring is optimal for activity. | nih.gov |

| 4-[2-(Phenylsulfonylamino)ethylthio]phenoxyacetic acids | TXA2 Receptor Antagonism | Hydrophobic and electron-withdrawing substituents on the phenylsulfonyl group enhance potency. | nih.gov |

| Rhodanine-3-acetic acid derivatives | Antimicrobial Activity | Minor changes to the heterocyclic substituent significantly alter biological properties. | mdpi.com |

| 2-(Thiophen-2-yl)acetic acid derivatives | mPGES-1 Inhibition | Specific substitutions on the thiophene (B33073) and phenyl rings led to low micromolar inhibitory activity. | nih.gov |

Investigation of Specific Biological Activities

The search for novel antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. icm.edu.pl Derivatives of this compound have been investigated for their ability to combat various microorganisms.

Studies have shown that certain derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria. For instance, some synthesized compounds have demonstrated inhibitory effects against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. zsmu.edu.ua The structural modifications on the core molecule, such as the introduction of different substituents on the phenyl ring or the modification of the carboxylic acid group, have been found to significantly influence the antimicrobial spectrum and potency.

In the realm of antifungal research, derivatives have been tested against clinically relevant fungi like Candida albicans and Aspergillus niger. icm.edu.pljmchemsci.com Some compounds have displayed promising antifungal activity, suggesting their potential as leads for the development of new antifungal drugs. icm.edu.pljmchemsci.com For example, certain 2-aminobenzoic acid derivatives have shown efficacy against fluconazole-resistant C. albicans, including the ability to inhibit biofilm formation, a key virulence factor. nih.gov The mechanism of action is thought to involve the disruption of fungal cell membrane integrity and the inhibition of essential enzymes. nih.gov

Table 1: Antimicrobial and Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Target Microorganism | Activity/Observation |

| 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetate salts | P. aeruginosa | Moderate antimicrobial effect. zsmu.edu.ua |

| 4-((5-amino-1, 3, 4-thiadiazol-2-yl)methoxy) coumarin (B35378) (ATMC) | E. coli, P. aeruginosa, K. pneumoniae, P. vulgaris, S. aureus | Zone of inhibition ranged from 15 to 22 mm. jmchemsci.com |

| 4-((5-amino-1, 3, 4-thiadiazol-2-yl)methoxy) coumarin (ATMC) | A. niger, C. albicans | Strong inhibition. jmchemsci.com |

| 2-aminobenzoic acid derivatives (Compounds 1 and 2) | Fluconazole-resistant C. albicans | Synergistic effect with fluconazole, inhibiting planktonic growth and biofilm formation. nih.gov |

The development of novel anticancer agents with improved efficacy and reduced side effects is a major goal in oncology research. Derivatives of this compound have been explored for their potential to inhibit cancer cell growth and proliferation.

Numerous studies have demonstrated the cytotoxic effects of these derivatives against various cancer cell lines, including those from breast, colon, and pancreatic cancers. For example, certain 2-arylbenzoxazole derivatives containing an acetic acid moiety have shown potent anti-proliferative activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. core.ac.uk The presence of the acetic acid group at specific positions on the benzoxazole (B165842) nucleus appears to enhance cytotoxic activity. core.ac.uk

The antiproliferative effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, some 2-amino thiophene derivatives have been shown to interfere with the cell cycle progression of HeLa (cervical cancer) and PANC-1 (pancreatic cancer) cells, leading to a cytostatic effect. nih.govbohrium.com

Table 2: Antiproliferative Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50/Activity |

| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 | Promising cytotoxic activity. core.ac.uk |

| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7, HCT-116 | Promising cytotoxic activity. core.ac.uk |

| 2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid (TFAL) | L1210, P388 (murine neoplasms) | IC50 ≤ 20 µM. nih.gov |

| Thiophene derivatives (6CN14 and 7CN09) | HeLa, PANC-1 | High antiproliferative potential. nih.govbohrium.com |

Enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for drug development. Derivatives of this compound have been investigated for their ability to inhibit specific enzymes implicated in inflammation, cancer, and metabolic disorders.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): This enzyme is a key player in the production of prostaglandin E2, a mediator of inflammation and pain. Some derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of mPGES-1, suggesting their potential as anti-inflammatory agents with a more favorable side-effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.org

JNK (c-Jun N-terminal Kinase): JNKs are a family of protein kinases that are involved in stress signaling pathways and have been implicated in various diseases, including neurodegenerative disorders and cancer. Research into the inhibition of JNK by derivatives of this scaffold is an active area of investigation.

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.gov Certain plant-derived extracts containing phenolic compounds have shown inhibitory activity against both α-amylase and α-glucosidase, and synthetic derivatives are being explored for similar properties. nih.govnih.gov

Inflammation and oxidative stress are interconnected processes that contribute to the pathogenesis of numerous chronic diseases. Derivatives of this compound have demonstrated potential as both anti-inflammatory and antioxidant agents.

The anti-inflammatory activity of these compounds is often linked to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). For example, a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues have shown potent inhibition of COX-1, COX-2, and 5-LOX enzymes. nih.gov

The antioxidant properties of these derivatives are typically attributed to their ability to scavenge free radicals and chelate metal ions. The presence of the methoxyphenol moiety is believed to contribute to this activity. researchgate.net Studies using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay have confirmed the antioxidant potential of various synthesized derivatives. researchgate.net

Protecting neurons from damage and death is a critical therapeutic strategy for neurodegenerative diseases and ischemic events like stroke. Some derivatives of this compound have shown promise in this area.

Research has indicated that certain derivatives can protect retinal neurons from ischemia/reperfusion injury by reducing oxidative stress and inflammation. mdpi.com For example, a hybrid antioxidant-nitric oxide donor small molecule, SA-10, has been shown to attenuate cell death in retinal microglia and neurons, decrease the production of reactive oxygen species (ROS), and preserve neural retinal function in a mouse model of ischemia/reperfusion. mdpi.com

Furthermore, some 2-methoxyphenylpiperazine derivatives of xanthone (B1684191) have exhibited significant antiarrhythmic activity in models of ischemia/reperfusion in isolated hearts, suggesting a cardioprotective effect. nih.gov Lipoic acid derivatives have also been synthesized and shown to have neuroprotective effects in models of ischemic stroke by regulating oxidative stress and inflammation. nih.gov

Elucidation of Molecular Mechanisms of Action and Cellular Pathway Modulation

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents. Research in this area is focused on identifying the specific molecular targets and cellular signaling pathways that are modulated by these compounds.

For instance, the anticancer effects of some derivatives are linked to their ability to induce apoptosis through the modulation of key signaling pathways. This can involve the activation of caspases, the regulation of Bcl-2 family proteins, and the induction of cell cycle arrest at specific checkpoints. mdpi.com

In the context of anti-inflammatory activity, the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway is a common mechanism. mdpi.com NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. By inhibiting NF-κB activation, these derivatives can suppress the production of inflammatory mediators. mdpi.com

Furthermore, the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a key mechanism for the antioxidant effects of many compounds. mdpi.com Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.

Cellular mechanotransduction, the process by which cells convert mechanical signals into biochemical responses, is another area of investigation. nih.gov Key effectors in this process include Piezo channels, integrins, and the YAP/TAZ signaling pathway. nih.gov The modulation of these pathways by small molecules could have therapeutic implications in various diseases.

Analytical and Bioanalytical Methodologies in Research and Development

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of "2-((2-Methoxyphenyl)thio)acetic acid". ijpsonline.com The development of a robust HPLC method is a critical first step, involving the selection of an appropriate stationary phase (column), mobile phase composition, and detector to achieve optimal separation and sensitivity. nih.gov Method validation is then performed to ensure the analytical procedure is suitable for its intended purpose, documenting that its performance characteristics are reliable. humanjournals.comresearchgate.net

Key considerations in method development include the physicochemical properties of "this compound", such as its polarity, which influences the choice between reversed-phase or normal-phase chromatography. bebac.at Reversed-phase HPLC is extensively used for determining impurities in biological materials and is often the method of choice for non-volatile compounds. ijpsonline.combebac.at The validation process involves evaluating parameters like accuracy, precision, specificity, linearity, and range to meet regulatory standards. researchgate.net

For assessing the purity and for quantitative determination of "this compound," HPLC coupled with a Diode Array Detector (DAD) is a powerful and widely used method. researchgate.net The DAD detector can acquire spectra across a range of wavelengths simultaneously, which is useful for identifying the analyte and assessing peak purity. ijprajournal.com

Method development focuses on achieving a successful separation of the main compound from any potential impurities. nih.gov This involves optimizing the mobile phase, which often consists of an acidified aqueous solution and an organic solvent like methanol (B129727) or acetonitrile, run in either isocratic or gradient elution mode. nih.govnih.gov The selection of the detection wavelength is critical; for thio-containing compounds, specific wavelengths can be chosen to maximize sensitivity. For instance, in the analysis of related thiol compounds, a detection wavelength of 326 nm has been found to be optimal. nih.gov Validation according to International Conference on Harmonisation (ICH) guidelines is performed to confirm the method's suitability for quality control. nih.gov

Table 1: Illustrative HPLC-DAD Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) rroij.com |

| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., formate (B1220265) buffer) and methanol nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD), monitoring at an optimal wavelength (e.g., 245-326 nm) nih.govresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

When analyzing "this compound" in complex biological matrices such as plasma or tissue, the combination of HPLC with Mass Spectrometry (HPLC-MS or LC-MS/MS) provides superior selectivity and sensitivity. ijpsonline.comnih.gov This hyphenated technique is essential for pharmacokinetic studies, which track the concentration of a substance in the body over time. nuph.edu.ua

The development of a bioanalytical LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection. nih.gov Sample preparation is a critical step to remove matrix components like proteins and phospholipids (B1166683) that can interfere with the analysis, a phenomenon known as the matrix effect. nih.govnih.gov Common preparation techniques include protein precipitation with organic solvents (e.g., methanol), liquid-liquid extraction, or solid-phase extraction. nuph.edu.uanih.govnih.gov For acidic compounds, mobile phase additives like acetic acid or formic acid are often used to improve peak shape and ionization efficiency in the mass spectrometer. nih.govnih.gov Quantification is typically achieved using multiple reaction monitoring (MRM) mode, which offers high specificity and sensitivity. mdpi.com

Table 2: Example HPLC-MS/MS Method Parameters for Bioanalysis

| Parameter | Condition |

|---|---|

| Chromatography | Reversed-Phase HPLC (UHPLC for faster analysis) bebac.at |

| Column | C18 (e.g., 50 mm short column) nih.gov |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid or acetic acid nih.govnih.gov |

| Sample Preparation | Protein precipitation or liquid-liquid extraction nuph.edu.uanih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode chromatographyonline.com |

| Detection | Tandem Mass Spectrometer (MS/MS) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) mdpi.com |

Chromatographic Techniques for Impurity Profiling and Control

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. ijprajournal.comrroij.com The presence of unwanted chemicals, even in trace amounts, can affect the efficacy and safety of a pharmaceutical product. nih.gov Regulatory bodies like the ICH have established guidelines for the control of impurities, requiring that any impurity present above a certain threshold (typically 0.1%) be identified. rroij.com

For "this compound," impurities can originate from the starting materials, by-products of the synthesis, or degradation products formed during storage. nih.gov Chromatographic techniques are the cornerstone of impurity profiling. biomedres.us High-resolution HPLC with DAD detection is often the first step. nih.gov If an impurity is detected, hyphenated techniques like LC-MS are employed for structural elucidation based on the mass of the impurity. nih.gov Gas Chromatography (GC) may also be used, particularly for identifying volatile organic impurities or residual solvents from the manufacturing process. ijpsonline.comijprajournal.com

Table 3: Potential Impurities in the Synthesis of this compound

| Impurity Type | Potential Compound Name | Origin |

|---|---|---|

| Starting Material | 2-Methoxythiophenol | Unreacted starting material |

| Starting Material | Chloroacetic acid | Unreacted starting material google.com |

| By-product | Bis(2-methoxyphenyl) disulfide | Oxidative coupling of thiophenol starting material |

| Degradation Product | 2-((2-Methoxyphenyl)sulfinyl)acetic acid | Oxidation of the thioether linkage |

Development of Quantitative Assays for Biological Samples

Developing a quantitative assay for "this compound" in biological samples (e.g., plasma, urine, tissue) is crucial for preclinical and clinical studies. humanjournals.com These assays must be fully validated to ensure the reliability and reproducibility of the data generated. researchgate.net LC-MS/MS is the preferred platform for such assays due to its high sensitivity and specificity. nih.govanapharmbioanalytics.com

The development process begins with establishing a method that can reliably extract the analyte from the complex biological matrix. helsinki.fi This involves testing different extraction methods to maximize recovery and minimize matrix effects. nih.gov An internal standard, a compound structurally similar to the analyte, is added to the samples to correct for variability during sample processing and analysis. mdpi.com

The method is then validated according to regulatory guidelines (e.g., FDA, EMA). researchgate.net Validation experiments document the method's performance characteristics, including:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Accuracy: The closeness of the measured concentration to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Linearity and Range: The concentration range over which the assay is accurate, precise, and linear. mdpi.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. mdpi.com

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage). researchgate.net

Table 4: Key Validation Parameters for a Bioanalytical Assay

| Parameter | Acceptance Criteria (Typical) | Purpose |

|---|---|---|

| Accuracy | Mean value within ±15% of the nominal value (±20% at LOQ) | Ensures the measured value is close to the actual value researchgate.net |

| Precision | Coefficient of variation (CV) ≤15% (≤20% at LOQ) | Demonstrates the reproducibility of the method researchgate.net |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Confirms a direct relationship between concentration and instrument response |

| Matrix Effect | CV of response ratios should be ≤15% | Assesses the impact of the biological matrix on ionization nih.gov |

| Recovery | Consistent and reproducible | Measures the efficiency of the extraction process |

| Stability | Analyte concentration within ±15% of the baseline value | Confirms the analyte does not degrade during sample handling and storage researchgate.net |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthesis of aryl thioacetic acids often involves multi-step procedures that may utilize harsh reagents and generate significant waste. Future research will likely focus on developing more efficient and environmentally benign synthetic routes to 2-((2-Methoxyphenyl)thio)acetic acid and its derivatives.

Green chemistry principles are increasingly being applied to organic synthesis. nih.govresearchgate.net For thioether compounds, this includes the exploration of catalyst-free reactions, the use of greener solvents like water or glycerol, and the development of one-pot syntheses to reduce reaction time and resource consumption. researchgate.net For instance, research into the use of solid-supported catalysts or photocatalytic methods could offer pathways to milder and more selective reactions. nih.gov The development of such methodologies would not only be economically advantageous but also align with the growing demand for sustainable chemical manufacturing.

A key challenge in the synthesis of derivatives is the selective functionalization of the aromatic ring and the acetic acid side chain. Future synthetic strategies may involve the use of advanced catalytic systems, such as transition metal catalysts, to achieve site-selective C-H activation, allowing for the introduction of various substituents with high precision. This would enable the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Integration of Advanced Structural Biology Techniques with Drug Discovery

Understanding how a small molecule interacts with its biological target at the atomic level is fundamental to modern drug discovery. The integration of advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), will be crucial in elucidating the binding modes of this compound and its analogs to specific proteins. nih.gov

While a crystal structure for 2-((2-methoxyphenyl)acetic acid has been determined, providing valuable information about its solid-state conformation, co-crystallization with potential protein targets would offer deeper insights. researchgate.net Such studies could reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. This information is invaluable for the rational design of more potent and specific inhibitors or modulators of enzyme activity. nih.gov

Computational modeling and molecular dynamics simulations will complement these experimental techniques. jchemlett.com By creating virtual models of the compound interacting with target proteins, researchers can predict binding affinities, identify potential binding sites, and explore the conformational changes that occur upon binding. This in-silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success. jchemlett.com

Deepening Understanding of Molecular Mechanisms in Biological Systems

Aryl thioacetic acid derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes like aldose reductase. researchgate.net A critical future research direction for this compound will be to thoroughly investigate its molecular mechanisms of action in various biological systems.

This will involve a combination of in vitro and in cell-based assays to identify specific molecular targets. Techniques such as thermal shift assays, affinity chromatography, and activity-based protein profiling can be employed to identify proteins that directly bind to the compound. Once a target is identified, further studies will be needed to understand how the compound modulates its function. For example, if the target is an enzyme, kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov

Furthermore, understanding the structure-activity relationships (SAR) is paramount. nih.govnih.gov By systematically modifying the structure of this compound—for instance, by altering the substitution pattern on the phenyl ring or modifying the acetic acid moiety—researchers can determine which chemical features are essential for its biological activity. nih.gov This knowledge is crucial for optimizing the compound's potency and selectivity.

Development of Targeted Therapies and Precision Medicine Applications

The ultimate goal of much of this research is the development of novel therapeutics. The structural features of this compound suggest its potential as a scaffold for the development of targeted therapies. Targeted therapies are designed to interfere with specific molecules involved in the growth, progression, and spread of diseases like cancer. mdpi.com

The development of targeted therapies based on this scaffold would be a cornerstone of a precision medicine approach. In precision medicine, treatments are tailored to the individual characteristics of each patient's disease. For instance, if this compound or its derivatives are found to be potent inhibitors of a particular enzyme that is overexpressed in a subset of tumors, a companion diagnostic could be developed to identify patients who are most likely to respond to the treatment.

The thioether and carboxylic acid groups offer multiple points for modification, allowing for the fine-tuning of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This is a critical aspect of drug development, as poor bioavailability can be a major hurdle. mdpi.comnih.gov

Addressing Research Gaps and Overcoming Methodological Challenges

Despite the promise, several research gaps and methodological challenges need to be addressed to fully realize the potential of this compound. A primary challenge is often the low aqueous solubility of such "brick dust" compounds, which can hinder both biological testing and formulation development. nih.gov Innovative formulation strategies, such as the use of amorphous solid dispersions or nanoformulations, could be explored to enhance solubility and bioavailability. mdpi.comnih.govnih.gov

Another significant challenge is predicting and mitigating potential off-target effects. While targeted therapies are designed to be specific, they can sometimes interact with unintended proteins, leading to side effects. Comprehensive preclinical safety and toxicology studies will be essential to identify and manage these risks.

Furthermore, a deeper exploration of the structure-activity relationship is needed. While general trends for aryl thioacetic acids may exist, the specific contribution of the ortho-methoxy group on the phenyl ring of the title compound to its biological activity and metabolic stability requires detailed investigation. This includes understanding how this group influences the compound's conformation and interaction with biological targets.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-((2-Methoxyphenyl)thio)acetic acid and its derivatives?

A two-step approach is commonly employed:

- Step 1 : React 2-methoxyphenylthiol with chloroacetic acid under alkaline conditions (e.g., NaOH in ethanol/water) to form the thioether linkage.

- Step 2 : Purify the crude product via recrystallization (e.g., using methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

For enhanced water solubility, convert the acid to its sodium salt by neutralization with NaOH, as demonstrated for quinoline-thioacetic acid derivatives .

Q. How can researchers confirm the structural identity of synthesized this compound?

Combine multiple analytical techniques:

- FT-IR : Confirm the presence of thioether (C-S stretch, ~650 cm⁻¹) and carboxylic acid (O-H stretch, ~2500–3000 cm⁻¹; C=O stretch, ~1700 cm⁻¹).

- NMR : Use ¹H NMR to verify methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm).

- X-ray crystallography : Resolve crystal structures to determine bond lengths and angles (e.g., C-S bond ~1.8 Å; methoxy C-O bond ~1.36–1.42 Å) .

Advanced Research Questions

Q. How can structural modifications of this compound influence its biological activity and toxicity?

- Substituent Effects : Introduce alkoxy groups (e.g., -OCH₃, -OC₂H₅) at the quinoline ring’s 6th position to reduce toxicity while maintaining activity, as seen in plant rhizogenesis studies . Sodium salts generally exhibit higher bioavailability but may increase toxicity due to improved solubility .

- Methodological Validation : Use computational tools (e.g., Lipinski’s rule of five, log P/D calculations) to predict toxicity and bioavailability. Experimental validation via sperm motility assays or plant explant models can quantify toxicity .

Q. How should researchers design experiments to resolve contradictory data on biological activity across studies?